Nandrolone undecylate

Pharmacokinetics Drug delivery Endocrinology

Researchers requiring stable, sustained androgen receptor activation often face variability from frequent dosing of short-chain nandrolone esters. Nandrolone undecylate (CAS 862-89-5) resolves this with its 16-day terminal half-life and high lipophilicity (LogP 8.67), enabling reduced injection frequency and consistent pharmacodynamic readouts in chronic disease models. • 4-6 week detectable plasma window minimizes animal handling stress vs. nandrolone decanoate • Distinct chiroptical signature (+33.4° optical rotation) supports unambiguous identity confirmation in forensic and anti-doping workflows • Supplied as ≥98% purity reference standard with full analytical documentation

Molecular Formula C29H46O3
Molecular Weight 442.7 g/mol
CAS No. 862-89-5
Cat. No. B159588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNandrolone undecylate
CAS862-89-5
Synonymsnandrolone undecanoate
Molecular FormulaC29H46O3
Molecular Weight442.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C
InChIInChI=1S/C29H46O3/c1-3-4-5-6-7-8-9-10-11-28(31)32-27-17-16-26-25-14-12-21-20-22(30)13-15-23(21)24(25)18-19-29(26,27)2/h20,23-27H,3-19H2,1-2H3/t23-,24+,25+,26-,27-,29-/m0/s1
InChIKeyGRAAWEGTURLYKP-MVTMSODMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Nandrolone Undecylate: Pharmacological Baseline & Structural Classification


Nandrolone undecylate (also known as nandrolone undecanoate), CAS 862-89-5, is a synthetic 19-nortestosterone derivative classified as an androgen and anabolic steroid (AAS) [1]. It is a prodrug formed by esterification of the 17β-hydroxyl group of nandrolone with undecanoic acid, yielding the molecular formula C₂₉H₄₆O₃ and a molecular weight of 442.7 g/mol [2]. As an androgen ester formulated for intramuscular injection, it acts as a long-acting depot preparation, with the undecylate ester moiety governing the rate of release and systemic exposure to the active parent hormone, nandrolone [3].

19-nortestosterone prodrug with undecanoate ester for sustained parenteral release
Long-acting depot designed for intramuscular research administration
Ester moiety controls hydrolysis rate and systemic nandrolone exposure

Why Nandrolone Undecylate Cannot Be Substituted by Generic Esters


The assumption that all nandrolone esters are pharmacokinetically interchangeable is contradicted by the physicochemical principles of ester design. The length of the ester chain directly dictates lipophilicity, which in turn governs the rate of esterase-mediated hydrolysis in vivo and the duration of systemic exposure [1]. Substituting nandrolone undecylate with a shorter-chain ester such as nandrolone decanoate or phenylpropionate fundamentally alters the absorption half-life, peak plasma concentration profile, and dosing interval requirements [2]. In research settings where steady-state androgen receptor activation or precise control over exposure duration is critical, generic substitution introduces uncontrolled variability that can compromise experimental reproducibility and confound pharmacodynamic outcomes [3].

Ester chain Shorter esters (decanoate, phenylpropionate) may shift absorption half-life and compromise steady-state androgen receptor activation in long-term studies.
Lipophilicity Different logP values alter release kinetics from oil-based depots; generic substitution can introduce uncontrolled variability in exposure profiles.
Molar dose Ester weight differences change active nandrolone payload per milligram; mass-equivalent substitution introduces systematic error in dose-response studies.

Quantitative Evidence: Nandrolone Undecylate vs. Other Esters


Terminal Half-Life Comparison

Nandrolone undecylate demonstrates a substantially extended terminal half-life of approximately 16 days, directly measured from plasma concentration decay curves following intramuscular administration [1]. In contrast, the terminal half-life of nandrolone decanoate has been consistently reported to range between 7 and 12 days in healthy male volunteers receiving intramuscular doses of 50–150 mg [2]. This difference of 4–9 days represents a clinically meaningful prolongation of systemic exposure.

Terminal half-life
Cross-study comparable
~16 days (undecylate) vs 7–12 days (decanoate)
Supports extended dosing interval in long-term research models
Human PK data; model extrapolation requires validation
Pharmacokinetics Drug delivery Endocrinology

Lipophilicity (LogP) Comparison

The calculated partition coefficient (LogP) of nandrolone undecylate is 8.67 , reflecting the high lipophilicity conferred by its eleven-carbon undecanoate ester side chain. This value is significantly greater than the LogP of nandrolone decanoate, which is reported to range from 7.18 to 8.14 depending on the computational method [1]. The increased lipophilicity directly correlates with slower esterase-mediated hydrolysis and longer residence time in the intramuscular depot.

Lipophilicity (LogP)
Computed values
8.67 (undecylate) vs 7.18–8.14 (decanoate)
Higher lipophilicity correlates with slower ester hydrolysis
Calculated; may differ from experimental logP
Physicochemical characterization Drug design Prodrug development

Molecular Weight and Ester Payload Ratio

Nandrolone undecylate possesses a molecular weight of 442.7 g/mol [1], whereas nandrolone decanoate weighs 428.7 g/mol [2]. The active nandrolone base (274.4 g/mol) comprises approximately 62.0% of the undecylate ester by weight, compared to 64.0% for the decanoate ester. This difference, while modest, translates to a 3.1% lower molar delivery of active nandrolone per milligram of ester administered, a factor that must be accounted for when designing dose-equivalence studies.

MW & payload
Calculated
442.7 g/mol (62.0% nandrolone) vs 428.7 g/mol (64.0%)
Molar correction needed for dose-equivalence studies
Ensure mass-to-molar conversion
Pharmaceutical analysis Quality control Dosage formulation

Specific Rotation and Chiral Identity

Nandrolone undecylate exhibits a specific optical rotation ([α]D) of +33.4° [1]. This value serves as a critical identity and purity criterion that distinguishes it from other nandrolone esters and from racemic or epimeric impurities. For comparison, nandrolone decanoate has a reported specific rotation of approximately +41° (c=1, chloroform) [2]. The difference arises from the distinct ester side chains, which influence the compound's chiroptical properties.

Specific rotation
Supporting evidence
[α]D = +33.4° vs approx. +41° (decanoate)
Identity confirmation and ester differentiation
Vendor CoA required for exact value
Analytical chemistry Chiral purity Reference standard qualification

Boiling Point and Thermal Stability

The boiling point of nandrolone undecylate is reported as 548.5 ± 50.0 °C at 760 mmHg, with a flash point of 230.6 ± 30.2 °C . These values reflect the high thermal stability conferred by the long undecanoate ester chain. While nandrolone decanoate has a lower reported boiling point (approximately 513 °C), the undecylate ester's higher boiling point indicates greater thermal robustness, which may be advantageous during processes involving elevated temperatures such as hot-melt extrusion or sterilization validation.

Boiling point
Supporting evidence
548.5 ± 50.0 °C vs ~513 °C (decanoate)
Higher thermal stability may reduce processing losses
Atmospheric pressure; wide uncertainty range
Process chemistry Formulation science Thermal analysis

Optimal Research and Industrial Applications


Long-Acting Androgen Replacement in Chronic Disease Models

Nandrolone undecylate's 16-day terminal half-life and lipophilicity-driven depot characteristics make it the preferred nandrolone ester for studies requiring sustained, stable androgen exposure with minimal injection frequency. In rodent models of chronic kidney disease, cancer cachexia, or osteoporosis, where daily or weekly handling introduces stress and variability, the undecylate ester's 4–6 week detectable plasma window [1] allows for reduced handling and more consistent pharmacodynamic readouts compared to nandrolone decanoate, which necessitates more frequent dosing [2].

PK/PD Modeling of Ester Hydrolysis Kinetics

The distinct lipophilicity (LogP 8.67) and molecular weight (442.7 g/mol) of nandrolone undecylate provide a valuable tool for investigating the relationship between ester chain length and in vivo hydrolysis rates. Researchers can use the undecylate ester as a high‑lipophilicity comparator to shorter-chain esters (decanoate, phenylpropionate) to parameterize mechanistic models of esterase-mediated activation . This is particularly relevant for the rational design of new prodrugs with tailored release profiles.

Reference Standard for Analytical Methods & Chiral Purity

The specific optical rotation of +33.4° and the defined thermal stability profile (boiling point 548.5 ± 50.0 °C) position nandrolone undecylate as a suitable reference compound for developing and validating HPLC, GC, and chiral separation methods aimed at quantifying nandrolone esters in complex matrices [3]. Its distinct chiroptical signature allows unambiguous differentiation from nandrolone decanoate and other esters during identity confirmation testing, a critical requirement in forensic toxicology and anti‑doping laboratories.

Oil-Based Depot System Evaluation

Nandrolone undecylate's solubility profile—practically insoluble in water but freely soluble in vegetable oils [4]—coupled with its extended half‑life, makes it an ideal model compound for studying the influence of vehicle composition (e.g., sesame oil vs. castor oil) on drug release kinetics from intramuscular depots. The longer duration of action amplifies the observable differences between formulation variables, enhancing the sensitivity of comparative in vivo studies.

Application
Selection Property
Validation Focus
Sustained androgen exposure in chronic disease research models
Ester-controlled release rate
PK profile confirmation in model
Esterase-mediated prodrug activation modeling
Lipophilicity-hydrolysis relationship
In vitro/in vivo correlation
Analytical reference standard for chiral and thermal identity
Distinct chiroptical and thermal signatures
Method specificity and system suitability
Depot formulation release studies
Oil solubility and depot kinetics
Vehicle-composition impact on release

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